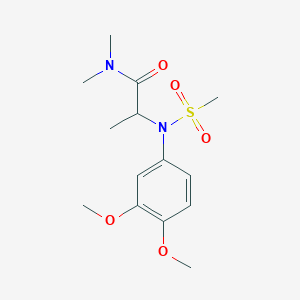![molecular formula C17H19N3O2S B4460141 1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazin-2-one](/img/structure/B4460141.png)
1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazin-2-one
Descripción general
Descripción
1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as PWT33597 and has been found to exhibit promising biological activity against various diseases.
Mecanismo De Acción
The mechanism of action of PWT33597 is not fully understood, but it is believed to involve the inhibition of specific molecular pathways. In cancer cells, PWT33597 has been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. In inflammation, PWT33597 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines. In neurological disorders, PWT33597 has been found to reduce the expression of inflammatory markers and improve cognitive function.
Biochemical and Physiological Effects:
PWT33597 has been found to exhibit potent biochemical and physiological effects in various disease models. In cancer cells, PWT33597 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammation, PWT33597 has been found to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, PWT33597 has been shown to improve cognitive function and reduce neuroinflammation, leading to a decrease in disease severity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PWT33597 is its potent activity against various diseases, making it a promising candidate for drug development. Additionally, PWT33597 is relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one of the limitations of PWT33597 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of PWT33597.
Direcciones Futuras
There are several potential future directions for the research on PWT33597. One direction is the development of PWT33597 as a potential drug candidate for cancer, inflammation, and neurological disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of PWT33597. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of PWT33597, as well as its potential applications in other disease models.
Aplicaciones Científicas De Investigación
PWT33597 has been found to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PWT33597 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In inflammation research, PWT33597 has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, PWT33597 has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-3-5-14(6-4-12)9-19-7-8-20(10-16(19)21)17(22)15-11-23-13(2)18-15/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEFCGQRDDNWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)C(=O)C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4460063.png)
![N-(1-methyl-4-piperidinyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4460064.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4460066.png)

![N-cyclopropyl-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4460068.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4460073.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460092.png)

![7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4460101.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4460109.png)
![4-{4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine](/img/structure/B4460120.png)
![N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460124.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4460142.png)